molecular formula C23H19N3O3 B7717510 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide

2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide

Cat. No.: B7717510
M. Wt: 385.4 g/mol
InChI Key: AMTDHAVDTWFOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.

    Formation of the Acetamide Moiety: The final step involves the acylation of an amine with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring and phenoxy group could play crucial roles in binding to these targets, while the acetamide moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide: Similar structure with a different methyl group position.

    2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide: Chlorine substituent instead of a methyl group.

    2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-methylphenyl)acetamide: Methyl group on the phenylacetamide moiety.

Uniqueness

The uniqueness of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16-8-7-9-17(14-16)22-25-23(29-26-22)19-12-5-6-13-20(19)28-15-21(27)24-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTDHAVDTWFOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.